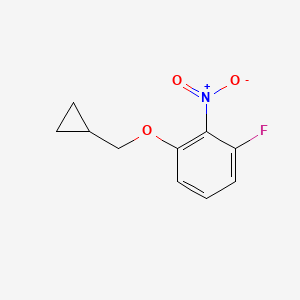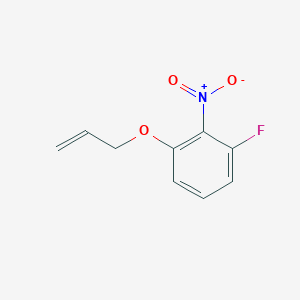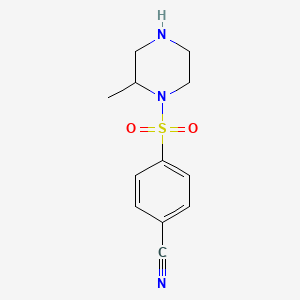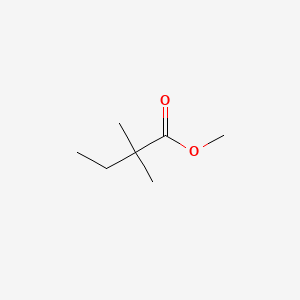
4-(Methylamino)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H7F3NO2 and a molecular weight of 215.15 g/mol. This compound is characterized by the presence of a benzoic acid core, a trifluoromethyl group, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylamino)-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzoic acid as the starting material.
Nitration: The starting material undergoes nitration to introduce a nitro group at the ortho position relative to the trifluoromethyl group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Methylation: Finally, the amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxyl derivatives.
Substitution: Substitution reactions can occur at the methylamino or trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Methylating agents like methyl iodide, dimethyl sulfate, and nucleophilic substitution reactions are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Amines, alcohols, and hydroxyl derivatives.
Substitution Products: Various derivatives of the methylamino and trifluoromethyl groups.
Scientific Research Applications
4-(Methylamino)-2-(trifluoromethyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(methylamino)-2-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards biological targets, while the methylamino group can affect its reactivity and stability. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(Methylamino)-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Methylamino)benzoic acid: This compound lacks the trifluoromethyl group and has different chemical properties and applications.
2-(Trifluoromethyl)benzoic acid: This compound lacks the methylamino group and exhibits different reactivity and biological activity.
4-(Methylamino)-3-(trifluoromethyl)benzoic acid: This compound has a different position of the trifluoromethyl group, leading to distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-13-5-2-3-6(8(14)15)7(4-5)9(10,11)12/h2-4,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBXVQXVKJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)




![3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870480.png)





